(Z)-2,3-dichloroacrylic acid
Description
(Z)-2,3-Dichloroacrylic acid (CAS: 3,3-dichloropropenoic acid; IUPAC: (Z)-2,3-dichloroprop-2-enoic acid) is a chlorinated unsaturated carboxylic acid characterized by a double bond between C1 and C2, with chlorine atoms at positions 2 and 2. Its structure (Cl₂C=CHCOOH) confers unique reactivity, making it a precursor in organic synthesis, particularly in the formation of heterocyclic compounds like flavones and aurones .
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2,3-dichloroprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYHCJZVJNOGBP-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\Cl)\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401023431 | |
| Record name | (2Z)-2,3-Dichloro-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3533-68-4, 13167-36-7, 99165-89-6 | |
| Record name | (2Z)-2,3-Dichloro-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3533-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,beta-Dichloroacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013167367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099165896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid,3-dichloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2Z)-2,3-Dichloro-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-2,3-Dichloroacrylic acid can be synthesized through various methods. One common approach involves the chlorination of acrylic acid or its derivatives. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and the process is often carried out under controlled temperature and pressure conditions to ensure the selective formation of the Z-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to maximize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,3-Dichloroacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially or fully dechlorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,3-dichloroacrylic acid is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, this compound can be used to investigate the effects of halogenated acids on biological systems. Its reactivity and ability to form derivatives make it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry
Industrially, this compound is utilized in the production of polymers and other materials where chlorinated compounds are required. Its properties can enhance the performance and stability of these materials.
Mechanism of Action
The mechanism by which (Z)-2,3-dichloroacrylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. For example, the compound may inhibit certain enzymes by forming stable complexes, thereby altering metabolic processes.
Comparison with Similar Compounds
Research Findings and Gaps
Synthetic Efficiency : this compound outperforms brominated analogs in Suzuki-Miyaura reactions for flavone synthesis, achieving yields >68% without requiring expensive palladium catalysts .
Environmental Impact : Its presence as a DBP warrants further toxicological studies, as current data are insufficient to assess risks .
Structural Analogues : Replacing chlorine with hydroxyl groups (e.g., caffeic acid) shifts applications from synthetic chemistry to biomedicine, emphasizing substituent-driven functionality .
Biological Activity
(Z)-2,3-dichloroacrylic acid is an organic compound characterized by the presence of two chlorine atoms attached to the carbon atoms in the acrylic acid structure. This compound exhibits a (Z) geometric configuration, where the chlorine atoms are positioned on the same side of the double bond. Due to its unique structure, it has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Chemical Structure
The molecular formula of this compound is , and it is recognized for its reactivity due to the chlorine substituents. The presence of these electronegative atoms influences its interaction with biological molecules.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The chlorine atoms enhance its reactivity, allowing it to participate in a range of chemical reactions, such as:
- Enzyme Inhibition : It may inhibit specific enzymes by altering their active sites or competing with substrates.
- Protein Interaction : The compound can alter protein functions through covalent modifications or non-covalent interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacteria and fungi, it demonstrated significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.25 mg/mL |
| Bacillus subtilis | 1.25 mg/mL |
| Klebsiella pneumoniae | 0.625 mg/mL |
| Candida albicans | 0.156 mg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Cytotoxic Effects
Further investigations into the cytotoxic effects of this compound have revealed its potential as an anticancer agent. The compound was tested on various cancer cell lines, showing varying degrees of cytotoxicity depending on concentration and exposure time.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria and fungi. The results indicated that it effectively inhibited growth at low concentrations, suggesting potential use in clinical settings for treating infections caused by resistant strains.
Case Study 2: Anticancer Activity
A study involving the treatment of human cancer cell lines with this compound showed promising results in reducing cell viability. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-2,3-dichloroacrylic acid with high stereoselectivity?
- Methodological Answer : The synthesis of this compound typically involves halogenation of acrylic acid derivatives. A common approach is the controlled addition of chlorine gas to propiolic acid under low-temperature conditions (0–5°C) to favor the Z-isomer. Stereoselectivity can be enhanced using radical inhibitors like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to minimize side reactions. Post-synthesis, purity is verified via HPLC with a C18 column (retention time ~217 seconds, as observed in similar chlorinated acids) and stereochemistry confirmed by NOESY NMR to distinguish Z/E configurations .
Q. How can researchers characterize the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should involve incubating the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Use UV-Vis spectroscopy (λmax ≈ 230–250 nm for conjugated dienes) to monitor degradation kinetics. For acidic conditions (pH < 5), hydrolysis to dichloroacetic acid may occur, while alkaline conditions (pH > 9) promote dechlorination. Gas chromatography-mass spectrometry (GC-MS) is recommended to identify breakdown products, referencing databases like NIST for fragmentation patterns .
Advanced Research Questions
Q. What analytical challenges arise in detecting this compound in environmental water samples, and how can they be mitigated?
- Methodological Answer : Challenges include low environmental concentrations (ng/L range) and matrix interference from other disinfection byproducts (DBPs). Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves preconcentration. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode enhances specificity. Use isotopically labeled internal standards (e.g., <sup>13</sup>C-labeled analogs) to correct for ion suppression. Notably, 3,3-dichloroacrylic acid is listed as a DBP requiring advanced monitoring due to its persistence in chlorinated water systems .
Q. How do computational studies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the Z-isomer’s planar geometry facilitates nucleophilic attack at the β-carbon. Fukui indices indicate higher electrophilicity at the α-position, aligning with experimental observations of regioselective reactions. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using the SMD continuum model to predict reaction pathways. Cross-validate computational results with kinetic experiments using stopped-flow spectrophotometry .
Q. What contradictions exist in the literature regarding the toxicity profile of this compound, and how should researchers address them?
- Methodological Answer : Discrepancies arise from varying test models (e.g., bacterial vs. mammalian cell assays) and exposure durations. For example, Ames tests may show mutagenicity at high doses (≥1 mM), while mammalian cell assays (e.g., MTT) report lower cytotoxicity (IC50 ~500 µM). To resolve contradictions:
- Standardize test conditions (ISO 10993-5 for cytotoxicity).
- Perform comparative metabolomics to identify species-specific detoxification pathways.
- Reference analogous compounds like 3,5-dichloro-4-hydroxybenzoic acid, which shares metabolic pathways but diverges in toxicity due to hydroxyl group presence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
